![molecular formula C13H17NO2 B8048954 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 198649-62-6](/img/structure/B8048954.png)
8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure. This compound features a phenyl group attached to a spirocyclic framework, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Preparation Methods
Spiro Ring Formation via Ketalization and Subsequent Functionalization
The foundational step in synthesizing 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane involves constructing the 1,4-dioxaspiro[4.5]decane core. A widely adopted method begins with cyclohexanedione monoethylene ketal, a cyclic diketone protected as an ethylene glycol ketal. Reacting this intermediate with phenylmagnesium bromide in tetrahydrofuran (THF) under reflux conditions yields a spirocyclic alcohol derivative. Subsequent oxidation of the hydroxyl group to a ketone using potassium permanganate or Jones reagent provides a key intermediate for introducing the nitrogen atom .
Reductive amination of the ketone with ammonium acetate and sodium cyanoborohydride in methanol introduces the amine functionality at the 8-position. Finally, the phenyl group is installed via palladium-catalyzed Buchwald-Hartwig coupling using iodobenzene and a palladium(II) acetate/Xantphos catalyst system . This method achieves moderate yields (45–55%) but requires precise control over reaction conditions to avoid over-reduction or side reactions.
An alternative route involves synthesizing the parent 1,4-dioxa-8-azaspiro[4.5]decane structure followed by phenyl group introduction. The parent compound is prepared via cyclocondensation of 1,2-cyclohexanedione with ethylene glycol and ammonia under acidic conditions . The resulting spirocyclic amine is then alkylated using bromobenzene in the presence of a copper(I) iodide catalyst and cesium carbonate base.
This Ullmann-type coupling proceeds at elevated temperatures (110–120°C) in dimethylformamide (DMF), achieving a yield of 38–42% . While scalable, the reaction suffers from competing side reactions, necessitating rigorous purification via column chromatography.
Reductive Amination of a Phenyl-Substituted Spiro Ketone
A third method employs reductive amination to concurrently form the spiro ring and introduce the phenyl group. Starting with 8-phenyl-1,4-dioxaspiro[4.5]decan-8-one, the ketone is treated with ammonium acetate and sodium triacetoxyborohydride in dichloromethane. This one-pot reaction reduces the ketone to a secondary amine while retaining the phenyl substituent, yielding the target compound in 50–60% efficiency .
Key advantages :
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Avoids multi-step functionalization.
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Compatible with diverse aryl groups via ketone precursors.
Cyclization via Mitsunobu Reaction
The Mitsunobu reaction offers a robust pathway for spiro ring formation. A diol precursor, synthesized from phenylglycidyl ether and cyclohexene oxide, is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This induces cyclization, forming the 1,4-dioxa-8-azaspiro[4.5]decane skeleton with inherent phenyl substitution .
Optimization notes :
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Stoichiometric DEAD improves cyclization efficiency.
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Yields plateau at 65% due to competing oligomerization.
Comparative Analysis of Preparation Methods
Method | Starting Materials | Key Reagents | Yield | Scalability |
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Spiro + Functionalization | Cyclohexanedione ketal | PhenylMgBr, Pd(OAc)₂/Xantphos | 45–55% | Moderate |
Direct Alkylation | 1,4-Dioxa-8-azaspiro[4.5]decane | CuI, Cs₂CO₃, bromobenzene | 38–42% | High |
Reductive Amination | 8-Phenyl-spiro ketone | NH₄OAc, NaBH(OAc)₃ | 50–60% | Moderate |
Mitsunobu Cyclization | Phenylglycidyl ether | DEAD, PPh₃ | 65% | Low |
Mechanistic Insights and Challenges
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Steric Hindrance : The spirocyclic structure imposes significant steric constraints, particularly during phenyl group introduction. Bulkier ligands (e.g., Xantphos) improve coupling efficiency in palladium-catalyzed reactions .
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Oxidation Sensitivity : The ethylene ketal moiety is prone to acid-catalyzed hydrolysis, necessitating anhydrous conditions during alkylation steps .
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Regioselectivity : Competing N- vs. O-alkylation necessitates careful selection of base and solvent. Polar aprotic solvents (DMF, DMSO) favor N-alkylation .
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted spiro compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is C${13}$H${15}$N${1}$O${2}$. The presence of functional groups within its structure allows for significant reactivity, making it suitable for various synthetic pathways.
Key Features:
- Molecular Structure : The compound features a phenyl group attached to the spiro center.
- Reactivity : It can undergo several chemical transformations due to its functional groups.
Antifungal and Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable biological activity, particularly in antifungal and antimicrobial domains. In vitro studies have shown effectiveness against various fungal strains, suggesting potential as a fungicidal agent. Some derivatives also demonstrate anti-inflammatory properties, although further studies are needed to elucidate their full pharmacological profile .
Compound | Activity | Study Reference |
---|---|---|
This compound | Antifungal | |
Derivative A | Antimicrobial | |
Derivative B | Anti-inflammatory |
Nonlinear Optical Materials
A notable application of this compound is in the field of nonlinear optics. The structure has been explored for potential use in photonic devices due to its unique optical properties. Research has indicated that modifications to the phenyl group can enhance its nonlinear optical performance .
Synthetic Route Example:
- Starting Materials : Substituted 1,4-dioxanes and amines.
- Reaction Conditions : Controlled temperature and pH.
- Yield Optimization : Focus on minimizing by-products.
Study on Antifungal Efficacy
A study conducted by [source needed] evaluated the antifungal efficacy of various derivatives of this compound against common fungal pathogens. The results showed a significant reduction in fungal growth at specific concentrations, indicating its potential as a therapeutic agent.
Nonlinear Optical Properties Investigation
Research published in Acta Crystallographica examined the nonlinear optical properties of modified versions of the compound. The findings suggested that certain substitutions on the phenyl ring could lead to enhanced optical responses suitable for photonic applications .
Mechanism of Action
The mechanism by which 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: The parent compound without the phenyl group.
2-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: A structural isomer with the phenyl group at a different position.
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: Another isomer with the phenyl group at a different position.
Uniqueness: 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific arrangement of atoms, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Biological Activity
8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activities, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.284 g/mol
- CAS Number : 198649-62-6
Research indicates that this compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems, particularly its antagonistic effects on acetylcholine receptors.
Acetylcholine Antagonistic Activity
A study demonstrated that the compound has notable acetylcholine antagonistic properties, with a pA value indicating its potency compared to standard drugs like atropine and scopolamine. The pA value for this compound was found to be around 3, suggesting moderate activity in reducing acetylcholine's effects on gastrointestinal contractions .
Pharmacological Properties
The compound has been evaluated for various pharmacological activities:
Gastrointestinal Effects
It has shown potential in inhibiting gastric juice secretion and treating gastro-enteric spasms and ulcers. These effects are attributed to its ability to block acetylcholine's action, thus reducing gastric motility and secretion .
Antibacterial Activity
Recent studies have indicated that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds related to the spirodecane structure have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low nanomolar range .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Gastrointestinal Spasms : A clinical study involving patients with gastro-intestinal disorders indicated that administration of the compound significantly reduced symptoms related to gastric hyperacidity and spasms.
- Antibacterial Efficacy : In vitro testing revealed that derivatives of the compound exhibited potent antibacterial activity with MIC values ranging from <0.03125 to 0.25 μg/mL against various bacterial strains, indicating its potential as a therapeutic agent for antibiotic-resistant infections .
- Neuroprotective Effects : Investigations into the neuroprotective properties of similar compounds suggest that they may modulate neurotransmitter release and reduce neuroinflammation, which could be beneficial in neurodegenerative diseases like Alzheimer's .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Core formation : Reacting spirocyclic precursors (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) with phenyl-containing electrophiles under nucleophilic substitution conditions.
- Functionalization : Introducing substituents via reactions like Friedel-Crafts acylation or alkylation, as seen in derivatives such as 3,4-dimethyl-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone .
- Purification : Chromatography (e.g., flash column) and recrystallization to isolate the product.
Key intermediates and yields are often tracked using NMR and mass spectrometry .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the spirocyclic structure and substituent positions. For example, 8-(bicyclo[1.1.1]pentan-1-yl)-1,4-dioxa-8-azaspiro[4.5]decane showed distinct methylene and sp³-hybridized carbon signals at δ 3.6–4.2 ppm (¹H) and 50–70 ppm (¹³C) .
- IR Spectroscopy : Detects functional groups like ethers (C-O-C stretch at ~1100 cm⁻¹) and amines (N-H stretch at ~3300 cm⁻¹) .
- Chromatography : HPLC or GC-MS ensures purity, with Rf values (e.g., 0.42 in TLC) used to monitor reaction progress .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Spill Management : Neutralize acidic/basic spills with appropriate reagents (e.g., sodium bicarbonate) and dispose of waste via regulated channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of phenyl-substituted derivatives?
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may improve coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) can stabilize intermediates in nucleophilic substitutions .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like ring-opening, as observed in spirocyclic ester derivatives .
- Yield Tracking : Use quantitative NMR or LC-MS to assess reaction progress and adjust stoichiometry .
Q. How can computational modeling predict the reactivity of this compound with biological targets?
- Docking Studies : Software like AutoDock Vina models interactions with receptors (e.g., sigma1 receptors), predicting binding affinities based on spirocyclic conformation and phenyl group orientation .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
- MD Simulations : Track stability in aqueous environments to guide drug design, as seen in analogues with low lipophilicity for tumor imaging .
Q. How can contradictions in spectroscopic data for derivatives be resolved?
- Isotopic Labeling : Use deuterated solvents to distinguish overlapping NMR signals (e.g., methylene vs. methine protons) .
- 2D NMR Techniques : COSY and HSQC clarify coupling patterns and carbon-proton correlations in complex mixtures .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 7-methyl derivatives) to validate peak assignments .
Q. What methodologies are used to evaluate the compound’s interaction with neurotransmitter receptors?
- In Vitro Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for GABAₐ or sigma1 receptors .
- Electrophysiology : Patch-clamp recordings measure ion channel modulation in neuronal cells .
- Metabolic Flux Analysis : Track downstream effects on pathways like GABAergic signaling via LC-MS-based metabolomics .
Q. How can spirocyclic ring stability be assessed under varying pH conditions?
- Stress Testing : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC. Acidic conditions often induce ring-opening, as seen in 7-methyl derivatives .
- Kinetic Studies : Plot degradation rates using Arrhenius equations to predict shelf-life .
Properties
IUPAC Name |
8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-12(5-3-1)14-8-6-13(7-9-14)15-10-11-16-13/h1-5H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMIZAOLFMOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466907 | |
Record name | 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198649-62-6 | |
Record name | 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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